molecular formula C15H13N3O3 B11099002 methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11099002
M. Wt: 283.28 g/mol
InChI Key: ROPBREOPNNIYEO-LICLKQGHSA-N
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Description

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and a benzoate ester group, connected through a hydrazone linkage. It has garnered interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate typically involves the condensation reaction between methyl 4-formylbenzoate and 2-(pyridin-4-ylcarbonyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The pyridine ring and benzoate ester group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is primarily attributed to its ability to interact with biological macromolecules. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Uniqueness

Methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific structural features, such as the position of the pyridine ring and the benzoate ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)13-4-2-11(3-5-13)10-17-18-14(19)12-6-8-16-9-7-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

ROPBREOPNNIYEO-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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